molecular formula C7H8N2S B6166808 4-cyclopropylpyrimidine-2-thiol CAS No. 155957-45-2

4-cyclopropylpyrimidine-2-thiol

Cat. No.: B6166808
CAS No.: 155957-45-2
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrimidine-2-thiol is a heterocyclic compound that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a thiol group at the 2-position. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing the necessary functional groups. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions are often carried out under controlled conditions using catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 4-cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with nucleic acids and other biomolecules contributes to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

4-Cyclopropylpyrimidine-2-thiol can be compared with other similar compounds, such as:

    2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    4-Phenylpyrimidine-2-thiol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropylpyrimidine-2-thiol involves the reaction of cyclopropylamine with 2-chloropyrimidine-4-thiol in the presence of a base.", "Starting Materials": [ "Cyclopropylamine", "2-chloropyrimidine-4-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add cyclopropylamine to a solution of 2-chloropyrimidine-4-thiol in a suitable solvent", "Add base to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to a suitable temperature and allow the reaction to proceed for a suitable amount of time", "Isolate the product by filtration or extraction and purify it by recrystallization or chromatography" ] }

CAS No.

155957-45-2

Molecular Formula

C7H8N2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.